DIMETHYL 5-{[(4-NITROANILINO)CARBONYL]AMINO}ISOPHTHALATE
Overview
Description
Dimethyl 5-({[(4-nitrophenyl)amino]carbonyl}amino)isophthalate is an organic compound with the molecular formula C17H14N2O7. This compound is characterized by the presence of a nitrophenyl group, an isophthalate moiety, and two methyl ester groups. It is primarily used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL 5-{[(4-NITROANILINO)CARBONYL]AMINO}ISOPHTHALATE typically involves the reaction of dimethyl isophthalate with 4-nitroaniline in the presence of a coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly used coupling agents include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-({[(4-nitrophenyl)amino]carbonyl}amino)isophthalate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or alcohols, typically under basic conditions.
Major Products
Reduction: Dimethyl 5-({[(4-aminophenyl)amino]carbonyl}amino)isophthalate.
Substitution: Various substituted isophthalates depending on the nucleophile used.
Scientific Research Applications
Dimethyl 5-({[(4-nitrophenyl)amino]carbonyl}amino)isophthalate is utilized in several scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of DIMETHYL 5-{[(4-NITROANILINO)CARBONYL]AMINO}ISOPHTHALATE involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the isophthalate moiety can interact with various enzymes and proteins. These interactions can modulate biological pathways and lead to specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 5-({[(4-nitrophenyl)sulfonyl]amino}isophthalate
- Dimethyl 5-({[(4-nitrophenyl)acetyl]amino}isophthalate
Uniqueness
Dimethyl 5-({[(4-nitrophenyl)amino]carbonyl}amino)isophthalate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitrophenyl and isophthalate groups allows for versatile applications in various research fields.
Properties
IUPAC Name |
dimethyl 5-[(4-nitrophenyl)carbamoylamino]benzene-1,3-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O7/c1-26-15(21)10-7-11(16(22)27-2)9-13(8-10)19-17(23)18-12-3-5-14(6-4-12)20(24)25/h3-9H,1-2H3,(H2,18,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQRBBILPCXXPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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